N,N'-bis(4-bromophenyl)propanediamide
CAS No.: 105678-71-5
Cat. No.: VC20741784
Molecular Formula: C15H12Br2N2O2
Molecular Weight: 412.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105678-71-5 |
---|---|
Molecular Formula | C15H12Br2N2O2 |
Molecular Weight | 412.08 g/mol |
IUPAC Name | N,N'-bis(4-bromophenyl)propanediamide |
Standard InChI | InChI=1S/C15H12Br2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) |
Standard InChI Key | PRVAKTGWODYESP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Br)Br |
Canonical SMILES | C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Br)Br |
Parameter | Information |
---|---|
IUPAC Name | N,N'-bis(4-bromophenyl)propanediamide |
Common Synonyms | N,N'-Bis-(4-bromo-phenyl)-malonamide; N1,N3-bis(4-bromophenyl)malonamide; Propanediamide,N1,N3-bis(4-bromophenyl)- |
CAS Registry Number | 105678-71-5 |
Molecular Formula | C₁₅H₁₂Br₂N₂O₂ |
Molecular Weight | 412.08 g/mol |
InChIKey | PRVAKTGWODYESP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Br)Br |
Table 1: Chemical identifiers of N,N'-bis(4-bromophenyl)propanediamide
Chemical Structure and Properties
Molecular Structure
N,N'-bis(4-bromophenyl)propanediamide features a propanediamide (malonamide) core with two 4-bromophenyl groups attached to the nitrogen atoms. The central propanediamide moiety contains a methylene bridge (CH₂) connecting two amide groups. Each amide nitrogen is bonded to a 4-bromophenyl group, with the bromine atoms positioned at the para positions of the aromatic rings. This structural arrangement contributes to the compound's symmetrical nature and specific chemical reactivity .
Physical and Chemical Properties
The physical and chemical properties of N,N'-bis(4-bromophenyl)propanediamide are influenced by its molecular structure, particularly the presence of bromine atoms and amide groups. The amide bonds confer hydrogen bonding capabilities, while the bromine atoms contribute to the molecule's reactivity and potential biological interactions. The compound exists as a solid at room temperature and exhibits characteristics typical of diamides with aromatic substituents.
Structural Relationship with Similar Compounds
Several compounds structurally related to N,N'-bis(4-bromophenyl)propanediamide have been reported in the literature. These compounds share similar core structures but differ in their substituents or functional groups. Table 2 presents a comparison of N,N'-bis(4-bromophenyl)propanediamide with its structural analogs.
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
N,N'-bis(4-bromophenyl)propanediamide | 105678-71-5 | C₁₅H₁₂Br₂N₂O₂ | 412.08 | Reference compound |
Propanediamide, 2,2-diamino-N,N'-bis(4-bromophenyl)- | 138574-50-2 | C₁₅H₁₄Br₂N₄O₂ | 442.11 | Additional amino groups at C-2 position |
Propanediamide, N,N'-bis(4-bromophenyl)-2-imino- | 138574-56-8 | C₁₅H₁₁Br₂N₃O₂ | 425.08 | Imino group at C-2 position |
Table 2: Comparison of N,N'-bis(4-bromophenyl)propanediamide with structurally related compounds
Synthesis Methods
Laboratory Synthesis
The synthesis of N,N'-bis(4-bromophenyl)propanediamide typically involves the condensation reaction between 4-bromoaniline and malonyl chloride (propanedioyl dichloride). This reaction proceeds via nucleophilic substitution, where the amino groups of 4-bromoaniline attack the carbonyl carbons of malonyl chloride, resulting in the formation of amide bonds. The reaction is generally carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride produced during the reaction.
A general synthetic route can be represented as:
2 (4-Bromoaniline) + Malonyl chloride → N,N'-bis(4-bromophenyl)propanediamide + 2 HCl
Optimization and Yield
The synthetic efficiency for related compounds suggests that optimized conditions can yield N,N'-bis(4-bromophenyl)propanediamide with yields ranging from 52% to 73% . The yield can be further improved by optimizing reaction parameters such as temperature, solvent system, and reaction time. Purification typically involves recrystallization from suitable solvents to obtain the pure compound.
Chemical Reactivity
Functional Group Reactivity
The chemical reactivity of N,N'-bis(4-bromophenyl)propanediamide is primarily determined by its functional groups:
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Amide Groups: The amide functionalities can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines. They can also participate in various transformations typical of amides, such as reduction to amines.
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Bromine Substituents: The bromine atoms at the para positions of the phenyl rings can participate in various coupling reactions, including Suzuki, Stille, and Yamamoto coupling reactions. These reactions allow for the introduction of diverse functional groups, enabling the synthesis of more complex derivatives with potentially enhanced biological activities.
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Methylene Bridge: The central methylene group (CH₂) between the two carbonyl groups exhibits acidic character due to the adjacent electron-withdrawing carbonyl groups. This acidic character makes it susceptible to deprotonation, allowing for various C-C bond-forming reactions.
Reaction Versatility
The versatility of N,N'-bis(4-bromophenyl)propanediamide as a synthetic intermediate stems from its multiple reactive sites. The compound can serve as a building block for the synthesis of more complex structures through various chemical transformations, making it valuable in medicinal chemistry and materials science research.
Biological Activities and Applications
Application Area | Potential Use | Basis for Application |
---|---|---|
Medicinal Chemistry | Anticancer agent | Cytotoxic properties against cancer cell lines |
Medicinal Chemistry | Antimicrobial agent | Potential inhibitory effects on microbial growth |
Chemical Biology | DNA binding studies | Structural similarity to known DNA-binding agents |
Materials Science | Building block for functional materials | Reactivity of bromine substituents for further functionalization |
Synthetic Chemistry | Intermediate for complex molecule synthesis | Multiple reactive sites for diverse transformations |
Table 3: Potential applications of N,N'-bis(4-bromophenyl)propanediamide based on its properties and structural features
Comparison with Structurally Related Functional Derivatives
The chemical and biological properties of N,N'-bis(4-bromophenyl)propanediamide can be better understood by comparing it with its functional derivatives. Two notable derivatives are Propanediamide, 2,2-diamino-N,N'-bis(4-bromophenyl)- (CAS: 138574-50-2) and Propanediamide, N,N'-bis(4-bromophenyl)-2-imino- (CAS: 138574-56-8) .
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